6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid
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Overview
Description
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid is a synthetic organic compound belonging to the picolinic acid family This compound is characterized by its unique structure, which includes an amino group, a chloro-substituted phenyl ring, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-chloro-5-methoxycarbonylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential herbicidal activity and its effects on plant growth.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new herbicides and pesticides.
Mechanism of Action
The mechanism of action of 6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. It binds to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.
Comparison with Similar Compounds
Similar Compounds
Picloram: Another picolinic acid derivative with herbicidal properties.
Halauxifen-methyl: A synthetic auxin herbicide with a similar mode of action.
Florpyrauxifen-benzyl: Another herbicide in the picolinic acid family.
Uniqueness
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro-substituted phenyl ring, and methoxycarbonyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-amino-3-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-14(20)7-2-4-10(15)9(6-7)8-3-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPLGBUNHUFMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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